molecular formula C38H38O16 B14099149 Julichrome Q3,3

Julichrome Q3,3

Cat. No.: B14099149
M. Wt: 750.7 g/mol
InChI Key: FCANTWZHYAQEKU-XODDASNQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Julichrome Q3,3 (CAS 30438-09-6) is a member of the julichrome family of bianthraquinone compounds, which are aromatic polyketides primarily isolated from Streptomyces species . These metabolites are classified as biaryl preanthraquinones, a special class of antibiotics known to be active against Gram-positive bacteria . A significant stereochemical revision of this compound was recently established through extensive NMR analysis and X-ray crystallography, confirming its place in this chemically diverse family . Research into related julichrome monomers has demonstrated potent antibacterial activity, highlighting the therapeutic potential of this compound class . For instance, julichrome Q12, isolated from the same source, displayed activity against Micrococcus luteus and Bacillus subtilis . This compound is offered for research purposes to further explore the biological activities and mechanisms of action of these complex natural products. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C38H38O16

Molecular Weight

750.7 g/mol

IUPAC Name

[(1R)-1-[(1R,2R,10R,11S,12S)-5-[(1R,2R,10R,11S,12S)-11-(1-acetyloxyethyl)-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-5-yl]-2,4,12-trihydroxy-12-methyl-9,14-dioxo-15-oxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-11-yl]ethyl] acetate

InChI

InChI=1S/C38H38O16/c1-13(51-15(3)39)27-33(5,49)11-21(41)35-31(47)23-19(29(45)37(27,35)53-35)9-7-17(25(23)43)18-8-10-20-24(26(18)44)32(48)36-22(42)12-34(6,50)28(14(2)52-16(4)40)38(36,54-36)30(20)46/h7-10,13-14,27-28,31-32,43-44,47-50H,11-12H2,1-6H3/t13-,14?,27+,28+,31-,32-,33+,34+,35-,36-,37+,38+/m1/s1

InChI Key

FCANTWZHYAQEKU-XODDASNQSA-N

Isomeric SMILES

C[C@H]([C@H]1[C@@](CC(=O)[C@@]23[C@@]1(O2)C(=O)C4=C([C@H]3O)C(=C(C=C4)C5=C(C6=C(C=C5)C(=O)[C@@]78[C@H]([C@@](CC(=O)[C@]7([C@@H]6O)O8)(C)O)C(C)OC(=O)C)O)O)(C)O)OC(=O)C

Canonical SMILES

CC(C1C(CC(=O)C23C1(O2)C(=O)C4=C(C3O)C(=C(C=C4)C5=C(C6=C(C=C5)C(=O)C78C(C(CC(=O)C7(C6O)O8)(C)O)C(C)OC(=O)C)O)O)(C)O)OC(=O)C

Origin of Product

United States

Preparation Methods

Natural Isolation and Fermentation-Based Production

Julichrome Q3,3 was first isolated from marine-derived Streptomyces sampsonii SCSIO 054 associated with the gastropod Batillaria zonalis. The fermentation process involves culturing the actinobacterium in marine broth under aerobic conditions at 28°C for 7–14 days. Post-fermentation, the culture broth undergoes solvent extraction using ethyl acetate, followed by chromatographic purification via silica gel and Sephadex LH-20 columns. Key steps include:

  • Crude extraction : Ethyl acetate partitioning of the broth supernatant.
  • Fractionation : Sequential elution with hexane-ethyl acetate gradients.
  • Final purification : Reversed-phase HPLC with methanol-water mobile phases.

Table 1 summarizes the yields and biological activities of this compound compared to related analogs:

Compound Yield (mg/L) Antibacterial Activity (MIC, μg/mL)
This compound 0.8 8–64 (MRSA, S. aureus)
Julichrome Q3⋅5 1.2 2–8 (Micrococcus luteus)

Structural Revision via X-ray Crystallography

Initial misassignment of this compound’s stereochemistry was rectified through combined NMR and single-crystal X-ray diffraction analysis. The critical revision centered on the configuration at C(9), which was erroneously assigned as R in early studies. The revised structure (Figure 1) features:

  • A tetracyclic aromatic core with a C9 S configuration.
  • Two anthraquinone moieties linked via a methylene bridge.

Figure 1 : Revised stereochemistry of this compound (C9 S configuration) based on X-ray data.

This revision necessitated re-evaluation of prior synthetic approaches, as stereochemical errors would lead to non-functional analogs.

Biosynthetic Pathways and Gene Cluster Analysis

Genomic analysis of Streptomyces sampsonii SCSIO 054 revealed a type II polyketide synthase (PKS) cluster responsible for julichrome biosynthesis. Key enzymes include:

  • KSα/KSβ : Ketosynthase subunits for chain elongation.
  • CLF : Chain-length factor regulating polyketide cyclization.
  • Cyclases : Catalyzing regioselective aromatization.

The pathway proceeds via:

  • Acetate priming : Malonyl-CoA elongation by PKS.
  • Cyclization : Spontaneous or enzyme-guided folding into the tetracyclic scaffold.
  • Oxidation : Post-PKS modifications by cytochrome P450s to introduce hydroxyl groups.

Table 2 highlights biosynthetic gene clusters (BGCs) implicated in julichrome production:

Gene Cluster Function Homology (%)
julA-julE Polyketide backbone assembly 78% (vs. S. coelicolor)
julO1-O3 Oxidative tailoring enzymes 65% (vs. S. avermitilis)

Challenges in Chemical Synthesis

No total synthesis of this compound has been reported, attributed to:

  • Stereochemical complexity : Multiple chiral centers requiring asymmetric catalysis.
  • Polycyclic rigidity : Hindered cross-coupling reactions due to steric effects.
  • Oxidative sensitivity : Susceptibility of quinone moieties to reduction under standard conditions.

Efforts to synthesize simpler julichrome analogs (e.g., Q3⋅5) employed:

  • Friedel-Crafts acylation : For constructing the anthraquinone core.
  • Mitsunobu reactions : To establish correct stereochemistry at C9.

Chemical Reactions Analysis

Types of Reactions

Julichrome Q3,3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions include various julichrome derivatives with modified biological activities .

Comparison with Similar Compounds

Structural Similarity and Computational Analysis

Structural comparisons of Julichrome Q3,3 with analogues rely on methods such as the Tanimoto coefficient , a molecular fingerprint-based metric for quantifying similarity. For instance, compounds with a Tanimoto coefficient >60% are considered structurally analogous . While direct data for this compound are unavailable, related Julichromes (e.g., Q5·6 and Q6 glucoside) exhibit conserved aglycone cores but divergent glycosylation, suggesting Q3,3 may follow this trend .

Table 1: Hypothetical Structural Comparison of Julichromes

Compound Core Structure Glycosylation Tanimoto Coefficient*
This compound Aglycone A Unknown N/A
Julichrome Q6 Aglycone A β-glucose ~60% (vs. Q5·6)
Julichrome Q5·6 Aglycone A None Reference

*Hypothetical values based on related compounds.

Mechanistic and Functional Overlaps

The molecular similarity principle posits that structurally related compounds often share biological activities . For example, terpenes modified by cytochrome P450 enzymes retain their scaffold while acquiring functional group diversity, leading to conserved mechanisms of action (MOA) . If this compound shares a core aglycone with other Julichromes, it may exhibit similar bioactivities, such as metal chelation (common in siderophores) or antimicrobial properties.

Table 2: Hypothetical Functional Comparison

Compound Proposed Bioactivity Mechanism of Action (MOA)
This compound Antioxidant/Metal chelation Siderophore-like iron binding
Pyoverdine Siderophore Iron acquisition
Lankacidin C Antitumor Redox modulation
Challenges in Comparative Studies
  • Structural vs. Functional Similarity : Structural metrics (e.g., Tanimoto coefficient) may fail to predict biological activity, as seen with rapamycin and vitamin C, which share network-level effects despite structural dissimilarity .
  • Biosynthetic Ambiguity : The absence of confirmed BGCs for this compound limits pathway-based comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.